Dilithium Carbanide Bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

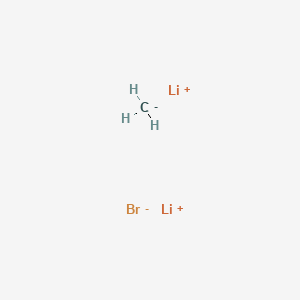

Dilithium Carbanide Bromide (DCB) is an inorganic compound that has been researched for its potential applications in a variety of scientific fields. It is composed of two elements, lithium and bromide, and one carbon group, and has a molecular weight of 92.93 g/mol. The compound has a relatively low melting point at -20°C. DCB has a variety of applications in the scientific community due to its unique properties and potential for use in laboratory experiments.

Scientific Research Applications

Superlithiation of Organic Electrode Materials

- Study : A study on Dilithium benzenedipropiolate investigated its potential as a negative electrode material for lithium-ion batteries. It demonstrated remarkable specific capacity and reversible oxidation-reduction behavior, highlighting its promise for high-capacity energy storage applications (Renault et al., 2016).

Lithium Insertion in Organic Electrodes

- Study : Research on Dilithium 2,6-naphthalene dicarboxylate explored its synthesis and electrochemical performance as a negative electrode material. The study found excellent rate capability and cyclability, attributing these properties to the structural characteristics of the compound (Fédèle et al., 2014).

Enhancement of Electrochemical Performance

- Study : Another study focused on Dilithium benzenediacrylate, examining its enhancement of electrochemical performance in lithium-ion batteries through carbon-coating. This method significantly improved the material's cycling performance and capacity (Renault et al., 2013).

Substituent Effect on Redox Potential

- Study : Investigation into the substituent effects on the redox potential of lithium terephthalate derivatives, including bromo, methoxy, and amino groups, revealed how these modifications influence the reduction potential and electrochemical behavior, offering insights into tailoring materials for specific applications (Lakraychi et al., 2018).

Reversible Lithium Storage Behavior

- Study : Electrochemical studies on aromatic diimide dilithium carboxylates demonstrated their capacity for reversible lithium storage, with one compound achieving stable capacity over numerous cycles. This research suggests potential for these materials in energy storage technologies (Veerababu et al., 2016).

properties

IUPAC Name |

dilithium;carbanide;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.BrH.2Li/h1H3;1H;;/q-1;;2*+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMGJMYDHOESPR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[CH3-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BrLi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20421975 |

Source

|

| Record name | Dilithium Carbanide Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

332360-06-2 |

Source

|

| Record name | Dilithium Carbanide Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1588074.png)